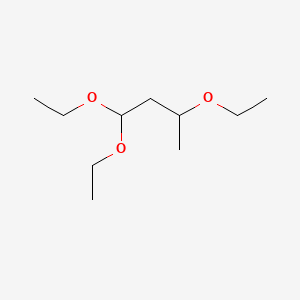1,1,3-Triethoxybutane
CAS No.: 5870-82-6
Cat. No.: VC3886326
Molecular Formula: C10H22O3
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5870-82-6 |
|---|---|
| Molecular Formula | C10H22O3 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 1,1,3-triethoxybutane |
| Standard InChI | InChI=1S/C10H22O3/c1-5-11-9(4)8-10(12-6-2)13-7-3/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | MDIBXLWYZGZAKL-UHFFFAOYSA-N |
| SMILES | CCOC(C)CC(OCC)OCC |
| Canonical SMILES | CCOC(C)CC(OCC)OCC |
Introduction
Chemical Identification and Structural Properties
Molecular Configuration and Physicochemical Data
1,1,3-Triethoxybutane is a trialkoxyalkane with the IUPAC name butane-1,1,3-triethoxy. Its structure features ethoxy groups (-OCHCH) at positions 1 and 3 of the butane chain, creating a branched ether configuration. Critical physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 0.891 g/cm³ | |
| Boiling Point | 225.5°C at 760 mmHg | |
| Flash Point | 79.6°C | |
| Molecular Weight | 190.28 g/mol | |
| Vapor Pressure (25°C) | ~0.15 mmHg (estimated) |
The compound’s relatively high boiling point and low volatility stem from its three ethoxy groups, which enhance intermolecular hydrogen bonding and steric hindrance . Gas chromatography (GC) analyses using polar columns like DB-Wax have identified characteristic retention indices (RI) of 1310 under helium carrier gas conditions .
Spectroscopic and Chromatographic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethoxy methyl groups (δ 1.1–1.3 ppm), methylene protons adjacent to oxygen (δ 3.4–3.6 ppm), and the butane backbone (δ 1.5–1.7 ppm) . Mass spectrometry (MS) fragmentation patterns show a base peak at m/z 57, corresponding to the [CHO] ion, with molecular ion peaks at m/z 190 .
Synthesis and Industrial Production
Acid-Catalyzed Condensation
The most efficient synthesis route involves the acid-catalyzed reaction of crotonaldehyde () with excess ethanol () in the presence of para-toluenesulfonic acid (PTSA) . This method achieves yields exceeding 90% by employing azeotropic distillation to remove water, driving the equilibrium toward product formation . Key reaction parameters include:
The mechanism proceeds via initial protonation of the aldehyde carbonyl, followed by nucleophilic attack by ethanol to form a hemiacetal intermediate. Subsequent ethanol addition and dehydration yield the final triethoxy product .
Scalable Production and Recycling
Industrial processes optimize cost-efficiency by recycling unreacted ethanol. A patented method involves continuous distillation of the reaction mixture to recover ethanol, which is reintroduced into the reactor . This approach reduces raw material consumption by 30–40% and minimizes waste generation .
Industrial Applications
Frothing Agent in Mineral Processing
1,1,3-Triethoxybutane has emerged as a superior frothing agent in the flotation of lead-zinc ores and coal due to its high flash point (79.6°C) and stability under acidic conditions . Comparative studies with methyl isobutyl carbinol (MIBC) demonstrate its advantages:
| Performance Metric | 1,1,3-Triethoxybutane | MIBC |
|---|---|---|
| Zinc Recovery (%) | 92.4 | 88.7 |
| Lead Grade (%) | 68.2 | 65.9 |
| Froth Stability (min) | 12.5 | 9.8 |
| Flash Point (°C) | 79.6 | 27.0 |
Data adapted from flotation tests using Denver D-12 sub-aeration machines . The compound’s branched structure enhances froth stability by reducing bubble coalescence, while its high flash point improves workplace safety .
Intermediate in Organic Synthesis
1,1,3-Triethoxybutane serves as a precursor in synthesizing heterocyclic compounds and functionalized alkanes. For example, pyrolysis at 300–400°C over barium silicate catalysts yields 1-ethoxy-1,3-butadiene, a diene used in Diels-Alder reactions .
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
The compound’s performance as a frothing agent surpasses that of linear and shorter-chain analogs due to its balanced hydrophobicity and steric effects. Key comparisons include:
| Compound | Boiling Point (°C) | Flash Point (°C) | Froth Stability (min) |
|---|---|---|---|
| 1,1,3-Triethoxybutane | 225.5 | 79.6 | 12.5 |
| 1,1,1-Triethoxypropane | 198.2 | 64.0 | 8.2 |
| 2-Ethoxy-2-methylpropane | 102.4 | 15.5 | 5.6 |
Data synthesized from . The extended carbon chain in 1,1,3-triethoxybutane enhances thermal stability and reduces volatility, making it ideal for high-temperature flotation processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume